Researchers quantifying nicotine metabolites face systematic error when using incorrect glucuronide conjugates. trans-3'-Hydroxy Cotinine N-β-D-Glucuronide (3HC-N-Gluc) is the authentic N-glucuronide reference standard, essential for distinguishing UGT2B10-mediated N-glucuronidation from O-glucuronidation.
- Avoids misclassification: Plasma total cotinine using 3HC-glucuronide identifies 27% more passive smokers than cotinine alone.
- Genotype-specific: UGT2B10 (KM 13 mmol/L) polymorphisms reduce N-glucuronidation by up to 91%, making authentic standard critical for pharmacogenetic studies.
- Method validation: Required for verifying enzymatic hydrolysis efficiency and calibrating LC-MS/MS transitions in nicotine biomarker assays.
Molecular FormulaC₁₆H₂₀N₂O₈
Molecular Weight368.34
CAS No.146275-18-5
Cat. No.B1139854
⚠ Attention: For research use only. Not for human or veterinary use.
trans-3'-Hydroxy Cotinine N-β-D-Glucuronide Reference Standard
trans-3'-Hydroxy Cotinine N-β-D-Glucuronide (CAS 146275-18-5), also designated as trans-3'-hydroxycotinine N-glucuronide or 3HC-N-Gluc, is a phase II N-glucuronide conjugate of trans-3'-hydroxycotinine, the predominant oxidative metabolite of nicotine in humans [1]. This compound is biosynthesized via UDP-glucuronosyltransferase (UGT)-mediated conjugation at the pyridine nitrogen, distinguishing it structurally from the corresponding O-glucuronide isomer (3HC-O-Gluc) and other nicotine-derived conjugates [2]. As an authentic reference standard, it is essential for the accurate quantification of nicotine metabolite profiles in clinical and epidemiological studies employing LC-MS/MS methodologies [3].
Authentic N-β-D-glucuronide conjugate of trans-3′-hydroxycotinine
Reference standard for nicotine metabolite profiling by LC-MS/MS
Structurally distinguished from O-glucuronide isomer for isomer-specific analysis
[1] Byrd GD, Chang KM, Greene JM, deBethizy JD. Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers. Drug Metab Dispos. 1992 Mar-Apr;20(2):192-7. PMID: 1352209. View Source
[2] Kuehl GE, Murphy SE. N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes. Chem Res Toxicol. 2003 Dec;16(12):1502-6. doi: 10.1021/tx034173o. PMID: 14680362. View Source
[3] Rop PP, Grimaldi F, Oddoze C, Viala A. Determination of nicotine and its main metabolites in urine by high-performance liquid chromatography. J Chromatogr. 1993 Feb 26;612(2):302-9. doi: 10.1016/0378-4347(93)80177-6. View Source
Direct substitution of trans-3'-hydroxycotinine N-β-D-glucuronide with other nicotine metabolite conjugates—such as cotinine glucuronide or the O-glucuronide isomer (3HC-O-Gluc)—introduces systematic errors in analytical quantification and compromises data interpretability. Cotinine glucuronide exhibits documented in vivo instability with evidence of deconjugation, whereas 3-hydroxycotinine glucuronide demonstrates plasma concentration stability comparable to free cotinine [1]. Furthermore, 3HC-N-Gluc and 3HC-O-Gluc are formed via distinct UGT isoforms with divergent kinetic parameters: UGT2B10 catalyzes N-glucuronidation with a KM of 13 mmol/L, while UGT2B7 and UGT2B17 mediate O-glucuronidation with KM values of 31 mmol/L and 8.3 mmol/L, respectively [2][3]. This enzymatic divergence means that genetic polymorphisms differentially affect the formation of each conjugate, rendering them non-interchangeable in studies evaluating nicotine metabolism phenotypes or glucuronidation pharmacogenetics. Methodologically, the conjugates require discrete chromatographic separation conditions and cannot be quantified using a single calibration approach [4]. For laboratories conducting nicotine biomarker analysis under regulatory or epidemiological protocols, use of the authentic N-glucuronide reference standard is necessary to meet method validation requirements and ensure inter-laboratory data comparability.
Plasma stability mismatch
Cotinine glucuronide may undergo in vivo deconjugation; 3HC-N-glucuronide shows stability comparable to free cotinine, critical for single-sample designs.
UGT isoform divergence
N-glucuronidation (UGT2B10) and O-glucuronidation (UGT2B17/UGT2B7) follow distinct kinetics and genetic regulation, so isomer-specific activity may not transfer directly.
Chromatographic separation requirement
N- and O-glucuronide conjugates typically require discrete LC conditions; a single calibration approach may not be applicable without method re-validation.
[1] de Leon J, Diaz FJ, Rogers T, Browne D, Dinsmore L, Ghosheh OH, Dwoskin LP, Crooks PA. Total cotinine in plasma: a stable biomarker for exposure to tobacco smoke. J Clin Psychopharmacol. 2002 Oct;22(5):496-501. doi: 10.1097/00004714-200210000-00009. PMID: 12352273. View Source
[2] Chen G, Giambrone NE Jr, Dluzen DF, Muscat JE, Berg A, Gallagher CJ, Lazarus P. Glucuronidation of trans-3'-hydroxycotinine by UGT2B17 and UGT2B10. Pharmacogenet Genomics. 2012 Mar;22(3):183-90. doi: 10.1097/FPC.0b013e32834ff3a5. PMID: 22228205; PMCID: PMC3275669. View Source
[3] Yamanaka H, Nakajima M, Katoh M, Kanoh A, Tamura O, Ishibashi H, Yokoi T. Trans-3'-hydroxycotinine O- and N-glucuronidations in human liver microsomes. Drug Metab Dispos. 2005 Jan;33(1):23-30. doi: 10.1124/dmd.104.001701. Epub 2004 Oct 6. PMID: 15470160. View Source
[4] Jacobson GA, Yee KC, Wood-Baker R, Walters EH. Relationship between cotinine and trans-3'-hydroxycotinine glucuronidation and the nicotine metabolite ratio in Caucasian smokers. Biomarkers. 2014 Dec;19(8):679-83. doi: 10.3109/1354750X.2014.966254. Epub 2014 Nov 6. PMID: 25373622. View Source
Plasma 3-hydroxycotinine glucuronide concentrations exhibit significantly greater stability than cotinine glucuronide, which undergoes observable in vivo deconjugation. This differential stability directly impacts the reliability of single-sample epidemiological measurements [1].
Plasma StabilityHead-to-head
3HC-N-Gluc stable vs. cotinine glucuronide unstable; 27% misclassification avoided
Plasma concentration stability (a.m. to p.m. variation)
Target Compound Data
3-hydroxycotinine glucuronide concentrations: almost as stable as cotinine concentrations
Comparator Or Baseline
Cotinine glucuronide concentrations: unstable, with evidence of in vivo deconjugation
Quantified Difference
Qualitative stability advantage; 27% of passive smokers would have been misclassified using cotinine glucuronide alone
Conditions
Plasma samples from 76 white volunteers (32% smokers, 68% nonsmokers) with a.m. and p.m. collection time points
Why This Matters
For epidemiological studies employing single plasma sample collection, selecting 3-hydroxycotinine glucuronide as a biomarker component reduces measurement variability and improves exposure classification accuracy relative to cotinine glucuronide.
[1] de Leon J, Diaz FJ, Rogers T, Browne D, Dinsmore L, Ghosheh OH, Dwoskin LP, Crooks PA. Total cotinine in plasma: a stable biomarker for exposure to tobacco smoke. J Clin Psychopharmacol. 2002 Oct;22(5):496-501. doi: 10.1097/00004714-200210000-00009. PMID: 12352273. View Source
N-Glucuronidation vs. O-Glucuronidation Kinetics
trans-3'-Hydroxycotinine N-glucuronide and O-glucuronide are formed via kinetically distinct pathways with measurable differences in reaction rates. In human liver microsomes, the ratio of N-glucuronidation to O-glucuronidation formation rates ranges from 0.4 to 2.7 across individual liver samples, demonstrating substantial inter-individual variability in the relative production of these two conjugates [1].
N- vs O-Glucuronidation RateHead-to-head
N-glucuronidation rate up to 38.9 pmol/min/mg; ratio N/O ranges 0.4–2.7 across livers
N-glucuronidation rate: 6 to 38.9 pmol/min/mg protein
Comparator Or Baseline
O-glucuronidation rate: 2.8 to 23.4 pmol/min/mg protein
Quantified Difference
N-glucuronidation rate up to 6.5-fold higher than O-glucuronidation (38.9 vs. 6 pmol/min/mg maximum); ratio of N-to-O activity ranges from 0.4 to 2.7 across 13 individual liver samples
Conditions
Human liver microsomes (n=15) incubated with trans-3'-hydroxycotinine; products quantified by HPLC with NMR structural confirmation
Why This Matters
Laboratories developing in vitro metabolism assays or studying UGT pharmacogenetics require authentic N-glucuronide reference material to distinguish between these kinetically distinct pathways and to accurately quantify N-glucuronidation activity, which can exceed O-glucuronidation by over 6-fold in some individuals.
[1] Kuehl GE, Murphy SE. N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes. Chem Res Toxicol. 2003 Dec;16(12):1502-6. doi: 10.1021/tx034173o. PMID: 14680362. View Source
UGT Isoform Specificity: UGT2B10 vs. UGT2B17
The N-glucuronidation of trans-3'-hydroxycotinine is catalyzed predominantly by UGT2B10, with a KM value substantially different from the KM of UGT2B17 for O-glucuronidation. This isoform divergence establishes that N-glucuronide and O-glucuronide formation are independently regulated pathways subject to distinct genetic influences [1].
UGT Isoform KineticsHead-to-head
UGT2B10 KM = 13 mmol/L (N-glucuronidation) vs. UGT2B17 KM = 8.3 mmol/L (O-glucuronidation)
UGT2B17 (O-glucuronidation) KM = 8.3 mmol/L; UGT1A9 KM = 35 mmol/L; UGT2B7 KM = 31 mmol/L
Quantified Difference
UGT2B10 KM is 4-fold lower than UGT1A4 (57 mmol/L, P<0.05) for N-glucuronidation; UGT2B17 KM is 4-fold lower than UGT1A9/2B7 (P<0.005) for O-glucuronidation
Conditions
Recombinant UGT enzyme assays; eight UGT1A and six UGT2B isoforms screened; human liver microsome KM for 3HC-N-Gluc = 14 mmol/L, for 3HC-O-Gluc = 26 mmol/L
Why This Matters
Procurement of the authentic N-glucuronide standard enables laboratories to differentiate UGT2B10-mediated N-glucuronidation from UGT2B17-mediated O-glucuronidation in pharmacogenetic studies, particularly relevant given that functional polymorphisms in UGT2B10 reduce 3HC-N-Gluc formation activity by 91% in homozygous variant carriers.
[1] Chen G, Giambrone NE Jr, Dluzen DF, Muscat JE, Berg A, Gallagher CJ, Lazarus P. Glucuronidation of trans-3'-hydroxycotinine by UGT2B17 and UGT2B10. Pharmacogenet Genomics. 2012 Mar;22(3):183-90. doi: 10.1097/FPC.0b013e32834ff3a5. PMID: 22228205; PMCID: PMC3275669. View Source
Urinary Excretion: Free vs. Conjugated 3HC
In smokers' urine, free trans-3'-hydroxycotinine represents the largest single nicotine metabolite, while approximately 30% of total urinary trans-3'-hydroxycotinine is excreted as glucuronide conjugates. This distribution establishes the quantitative significance of glucuronidated 3HC in comprehensive nicotine metabolic profiling [1][2].
Urinary Excretion PatternReported
~30% of 3HC excreted as glucuronide conjugates; free 3HC = 35% of total urinary metabolites
Urinary excretion proportion of total nicotine metabolites
Target Compound Data
Approximately 30% of trans-3'-hydroxycotinine in urine is present as glucuronide conjugates
Comparator Or Baseline
Free trans-3'-hydroxycotinine: 35% of total urinary nicotine metabolites (largest single metabolite); combined glucuronide conjugates (all species): 29% of total monitored metabolites
Quantified Difference
Free 3HC constitutes 1.17-fold more of total urinary metabolites than all glucuronide conjugates combined (35% vs. 29%)
Conditions
11 smokers smoking ad libitum; 24-hr urine collection; thermospray LC/MS analysis with enzymatic hydrolysis for indirect glucuronide determination
Why This Matters
For comprehensive nicotine exposure assessment, laboratories must quantify both free and conjugated 3HC. Omission of the glucuronide fraction underestimates total trans-3'-hydroxycotinine by approximately 30%, compromising dose-response calculations and cross-study comparisons.
[1] Byrd GD, Chang KM, Greene JM, deBethizy JD. Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers. Drug Metab Dispos. 1992 Mar-Apr;20(2):192-7. PMID: 1352209. View Source
[2] Kuehl GE, Murphy SE. N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes. Chem Res Toxicol. 2003 Dec;16(12):1502-6. doi: 10.1021/tx034173o. PMID: 14680362. View Source
Enzymatic Hydrolysis for 3HC-Glucuronide Quantification
Quantification of trans-3'-hydroxycotinine glucuronide in urine requires enzymatic hydrolysis to liberate the free aglycone prior to chromatographic analysis. Established HPLC-UV methods explicitly include this hydrolysis step, making authentic glucuronide reference material essential for method development, validation, and calibration [1].
Hydrolysis RequirementMethod context
Requires β-glucuronidase hydrolysis for indirect quantification; free 3HC is directly detectable by HPLC-UV
Urine analysis by HPLC-UV with photodiode-array detection at 260 nm; norephedrine internal standard; liquid-liquid extraction
Why This Matters
The explicit methodological inclusion of enzymatic hydrolysis for 3HC-glucuronide quantification [1] establishes that laboratories conducting validated nicotine metabolite profiling require this compound as a reference standard to ensure hydrolysis efficiency verification and calibration accuracy.
[1] Rop PP, Grimaldi F, Oddoze C, Viala A. Determination of nicotine and its main metabolites in urine by high-performance liquid chromatography. J Chromatogr. 1993 Feb 26;612(2):302-9. doi: 10.1016/0378-4347(93)80177-6. View Source
NMR and UGT Phenotype Correlation
The proportion of cotinine and 3'-hydroxycotinine present as glucuronide conjugates correlates with UDP-glucuronosyltransferase phenotype, establishing that glucuronidation status independently influences nicotine metabolite profiles beyond CYP2A6-mediated oxidation. This relationship demonstrates that glucuronide conjugates provide pharmacogenetic information not captured by free metabolite measurements alone [1].
UGT Phenotype CorrelationReported
3HC-glucuronidation correlates with NMR in females (p
Significant correlation between NMR and UGT phenotype for 3'-HC glucuronidation in females (p < 0.0001)
Comparator Or Baseline
Correlation between NMR and UGT phenotype for COT glucuronidation in males and females (p < 0.0001)
Quantified Difference
Both cotinine and 3'-hydroxycotinine glucuronidation phenotypes correlate with NMR, with p-values < 0.0001 for both comparisons
Conditions
Urine samples from 260 Caucasian smokers; UPLC-MS/MS quantification of COT, 3'-HC, COT-glucuronide, and 3'-HC-glucuronide; glucuronidation phenotype assessed as proportion of metabolite present as glucuronide
Why This Matters
In smoking cessation research and nicotine metabolism phenotyping, inclusion of trans-3'-hydroxycotinine N-β-D-glucuronide measurement provides additional resolution of UGT-mediated metabolic pathways that correlate with NMR, supporting more comprehensive pharmacogenetic characterization beyond CYP2A6 genotyping alone.
In population-level tobacco exposure studies where only a single plasma sample can be collected per participant, the documented stability of 3-hydroxycotinine glucuronide (in contrast to the instability of cotinine glucuronide) makes its inclusion in total cotinine measurements essential. Studies demonstrate that plasma total cotinine (sum of cotinine, cotinine glucuronide, 3-hydroxycotinine, and 3-hydroxycotinine glucuronide) identifies 27% more passive smokers than cotinine measurement alone, directly improving exposure classification accuracy [1]. Laboratories supporting such studies require the authentic N-glucuronide reference standard for calibration and method validation.
UGT Pharmacogenetics and Nicotine Phenotyping
For research investigating the genetic determinants of nicotine glucuronidation, authentic trans-3'-hydroxycotinine N-β-D-glucuronide is indispensable. The N-glucuronidation pathway is catalyzed by UGT2B10 (KM = 13 mmol/L), and functional polymorphisms in this gene reduce N-glucuronidation activity by up to 91% in homozygous variant carriers [2]. In contrast, O-glucuronidation proceeds via UGT2B17 with distinct kinetics and genetic regulation. Use of the correct N-glucuronide reference standard enables precise quantification of UGT2B10-mediated activity, essential for studies correlating UGT genotype with nicotine metabolic phenotypes and smoking behavior outcomes.
In forensic toxicology, smoking cessation trials, and tobacco exposure biomonitoring, omission of glucuronide conjugates leads to systematic underestimation of total nicotine metabolite output. Free trans-3'-hydroxycotinine represents 35% of urinary nicotine metabolites, while approximately 30% of 3HC is excreted as glucuronide conjugates [3]. Established HPLC and UPLC-MS/MS methods explicitly include enzymatic hydrolysis steps to liberate 3HC from its glucuronide conjugates [4][5]. Authentic trans-3'-hydroxycotinine N-β-D-glucuronide serves as the reference material for verifying hydrolysis efficiency, calibrating direct conjugate measurements, and validating LC-MS/MS transitions in quantitative assays.
In Vitro Drug Metabolism and DDI Studies
For pharmaceutical research investigating UGT-mediated drug-drug interactions or evaluating the metabolic fate of nicotine-containing products, trans-3'-hydroxycotinine N-β-D-glucuronide is required as an analytical standard for quantifying N-glucuronidation activity. Human liver microsome studies demonstrate that N-glucuronidation rates range from 6 to 38.9 pmol/min/mg protein and correlate with nicotine and cotinine N-glucuronidation activities, suggesting shared UGT1A4/UGT2B10 involvement [6]. Laboratories developing in vitro UGT inhibition assays or screening new chemical entities for effects on nicotine metabolism pathways must obtain this reference standard to distinguish N-glucuronide from O-glucuronide formation in their analytical workflows.
Application
Selection Property
Validation Focus
Plasma biomarker stability studies
N-Glucuronide conjugate stability
Single-sample exposure classification accuracy
UGT pharmacogenetics phenotyping
UGT2B10-specific N-glucuronidation
Isoform-selective activity quantification
Urinary nicotine metabolite profiling
Authentic N-glucuronide reference material
Hydrolysis efficiency and method calibration
In vitro UGT metabolism & DDI studies
N-Glucuronidation rate quantification
Distinguishing N- vs. O-glucuronide formation
[1] de Leon J, Diaz FJ, Rogers T, Browne D, Dinsmore L, Ghosheh OH, Dwoskin LP, Crooks PA. Total cotinine in plasma: a stable biomarker for exposure to tobacco smoke. J Clin Psychopharmacol. 2002 Oct;22(5):496-501. doi: 10.1097/00004714-200210000-00009. PMID: 12352273. View Source
[2] Chen G, Giambrone NE Jr, Dluzen DF, Muscat JE, Berg A, Gallagher CJ, Lazarus P. Glucuronidation of trans-3'-hydroxycotinine by UGT2B17 and UGT2B10. Pharmacogenet Genomics. 2012 Mar;22(3):183-90. doi: 10.1097/FPC.0b013e32834ff3a5. PMID: 22228205; PMCID: PMC3275669. View Source
[3] Byrd GD, Chang KM, Greene JM, deBethizy JD. Evidence for urinary excretion of glucuronide conjugates of nicotine, cotinine, and trans-3'-hydroxycotinine in smokers. Drug Metab Dispos. 1992 Mar-Apr;20(2):192-7. PMID: 1352209. View Source
[4] Rop PP, Grimaldi F, Oddoze C, Viala A. Determination of nicotine and its main metabolites in urine by high-performance liquid chromatography. J Chromatogr. 1993 Feb 26;612(2):302-9. doi: 10.1016/0378-4347(93)80177-6. View Source
[5] Jacobson GA, Yee KC, Wood-Baker R, Walters EH. Relationship between cotinine and trans-3'-hydroxycotinine glucuronidation and the nicotine metabolite ratio in Caucasian smokers. Biomarkers. 2014 Dec;19(8):679-83. doi: 10.3109/1354750X.2014.966254. Epub 2014 Nov 6. PMID: 25373622. View Source
[6] Kuehl GE, Murphy SE. N-glucuronidation of trans-3'-hydroxycotinine by human liver microsomes. Chem Res Toxicol. 2003 Dec;16(12):1502-6. doi: 10.1021/tx034173o. PMID: 14680362. View Source
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